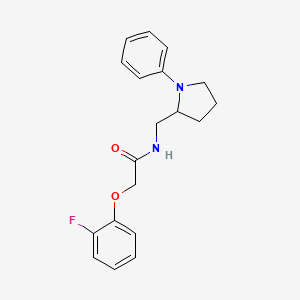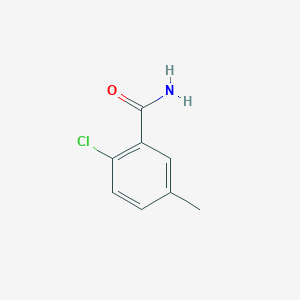![molecular formula C24H18BrClN2O2S B2382584 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318289-14-4](/img/structure/B2382584.png)
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 370.27 .
Synthesis Analysis
The synthesis of similar compounds typically involves S-alkylation of the corresponding thiol in an alkaline medium, followed by reduction of the corresponding ketone .Molecular Structure Analysis
The compound’s molecular structure can be represented by the linear formula C17H12BrN3S . The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17 (22-14-9-7-13 (18)8-10-14)15 (11-19)16 (20-21)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The melting point is between 98 - 99.5 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
The compound was successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone , followed by reduction of the corresponding ketone. Characterization techniques included IR spectroscopy, 1D and 2D NMR spectroscopy, elemental analysis, and HRMS spectrometry .
Biomedical Applications
Antibacterial Activity: Triazoles, including compounds with 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties, exhibit antibacterial properties . Further investigation could explore the specific antibacterial mechanisms and potential applications.
Antifungal Properties: The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antifungal activity . Researchers might explore its effectiveness against specific fungal strains.
Anticancer Potential: Triazoles have shown promise as anticancer agents . Investigating the compound’s impact on cancer cell lines could provide valuable insights.
Antioxidant Effects: The compound’s antioxidant properties could be explored in the context of oxidative stress and cellular protection .
Anticonvulsant Effects: Triazoles have been investigated for their anticonvulsant properties . Further studies could assess the compound’s efficacy in animal models.
Other Potential Applications
Organic Synthesis: Given its unique structure, the compound may find applications in organic synthesis, such as building blocks for more complex molecules.
Material Science: Exploring the compound’s interactions with materials or surfaces could reveal novel properties for coatings, sensors, or catalysis.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFKRQCHJZMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)
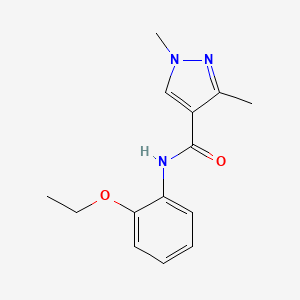
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
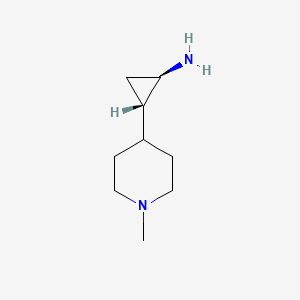
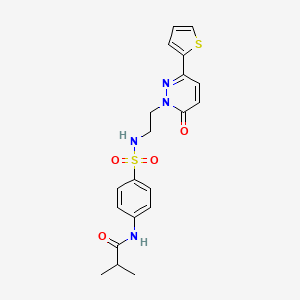
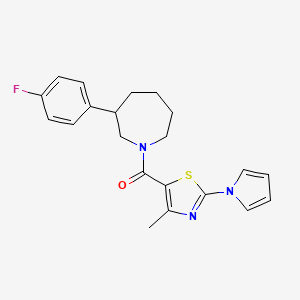
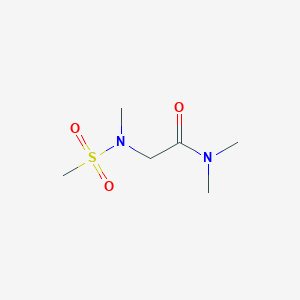
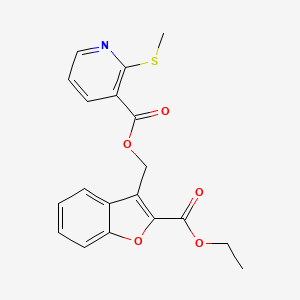

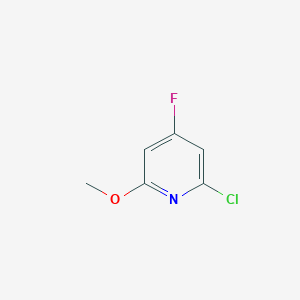
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
